2-(4-fluorophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
CAS No.:
Cat. No.: VC9091073
Molecular Formula: C20H12FN3O3
Molecular Weight: 361.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H12FN3O3 |
|---|---|
| Molecular Weight | 361.3 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
| Standard InChI | InChI=1S/C20H12FN3O3/c21-10-7-5-9(6-8-10)13-14-16(11-3-1-2-4-12(11)17(14)25)22-18-15(13)19(26)24-20(27)23-18/h1-8,13H,(H3,22,23,24,26,27) |
| Standard InChI Key | BOCNSTMQSGVTTA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C(C4=C(N3)NC(=O)NC4=O)C5=CC=C(C=C5)F |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C(C4=C(N3)NC(=O)NC4=O)C5=CC=C(C=C5)F |
Introduction
2-(4-fluorophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic compound featuring a unique tetracyclic structure with multiple functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities, which are enhanced by the presence of a fluorophenyl group. The fluorophenyl moiety is known to contribute to the biological activity of compounds by altering their pharmacokinetic and pharmacodynamic properties.
Synthesis and Chemical Reactions
The synthesis of this compound involves several complex steps, reflecting its intricate molecular structure. While specific synthesis methods are not detailed in reliable sources, compounds with similar structures often require multi-step synthesis involving various organic reactions such as condensation, cyclization, and substitution reactions.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(4-fluorophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione, including:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4-methylphenyl)-5-methyl-5H-pyrido[1',2':4,5]pyrazino[2',3':6]pyrimidine | C21H19N3O2 | Contains a pyrido structure |
| 2-(4-chlorophenyl)-7-methyl-5H-pyrido[1',2':4]pyrazino[2',3':6]pyrimidine | C21H18ClN3O2 | Chlorine substitution enhances reactivity |
| 9-(2-methoxyphenyl)-2-methyl-4H-pyrido[1',2':4]pyrazino[2',3':6]pyrimidine | C22H22N4O | Incorporates a methoxy group |
These compounds highlight the diversity of structural modifications that can influence biological activity and chemical reactivity.
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